1-[(Phenylthio)methyl]pyridinium 1-[(Phenylthio)methyl]pyridinium
Brand Name: Vulcanchem
CAS No.: 71880-02-9
VCID: VC19358925
InChI: InChI=1S/C12H12NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1-10H,11H2/q+1
SMILES:
Molecular Formula: C12H12NS+
Molecular Weight: 202.30 g/mol

1-[(Phenylthio)methyl]pyridinium

CAS No.: 71880-02-9

Cat. No.: VC19358925

Molecular Formula: C12H12NS+

Molecular Weight: 202.30 g/mol

* For research use only. Not for human or veterinary use.

1-[(Phenylthio)methyl]pyridinium - 71880-02-9

Specification

CAS No. 71880-02-9
Molecular Formula C12H12NS+
Molecular Weight 202.30 g/mol
IUPAC Name 1-(phenylsulfanylmethyl)pyridin-1-ium
Standard InChI InChI=1S/C12H12NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1-10H,11H2/q+1
Standard InChI Key LHMRTNGWGSTIGK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SC[N+]2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-[(Phenylthio)methyl]pyridinium consists of a pyridinium cation (C5H5N+\text{C}_5\text{H}_5\text{N}^+) linked to a phenylthio group (C6H5S\text{C}_6\text{H}_5\text{S}-) via a methylene bridge. The planar pyridinium ring adopts a chair-like conformation when substituted, as observed in related compounds . Key structural parameters include:

PropertyValue
Molecular FormulaC12H12NS+\text{C}_{12}\text{H}_{12}\text{NS}^+
Molecular Weight202.30 g/mol
IUPAC Name1-(phenylsulfanylmethyl)pyridin-1-ium
Canonical SMILESC1=CC=C(C=C1)SC[N+]2=CC=CC=C2\text{C1=CC=C(C=C1)SC[N+]2=CC=CC=C2}
InChI KeyLHMRTNGWGSTIGK-UHFFFAOYSA-N

The phenylthio group introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous compounds reveals dihedral angles between aromatic rings ranging from 81.8° to 87.43°, indicative of limited π-π stacking . In the gas phase, collisionally activated dissociation (CAD) studies demonstrate an appearance energy (AE) of 1.4±0.35eV1.4 \pm 0.35 \, \text{eV} for the C6H5SCH2+\text{C}_6\text{H}_5\text{SCH}_2^+ fragment, suggesting moderate stability under ionization .

Synthesis and Derivative Formation

Synthetic Pathways

While direct synthesis protocols for 1-[(Phenylthio)methyl]pyridinium are sparsely documented, analogous pyridinium salts are typically synthesized via:

  • Alkylation Reactions: Quaternization of pyridine with (phenylthio)methyl halides.

  • Condensation Routes: Reaction of pyridine derivatives with phenylthiols in the presence of formaldehyde .

A related chloride derivative (C12H12NSCl\text{C}_{12}\text{H}_{12}\text{NSCl}, MW 237.75 g/mol) is synthesized via anion exchange, highlighting the versatility of post-synthetic modifications.

Crystal Engineering and Polymorphism

Crystallographic analysis of ethyl 5-methyl-7-(4-(phenylthio)phenyl) derivatives reveals flattened boat conformations in pyrimidine rings and N–H⋯N hydrogen bonding networks stabilizing dimeric structures . Such insights guide the design of co-crystals for enhanced solubility or catalytic activity.

Physicochemical Properties and Reactivity

Gas-Phase Ion Energetics

NIST-derived data on 1-[(Phenylthio)methyl]pyridinium’s dissociation pathways:

Ion FragmentAE (eV)Method
C7H7S+\text{C}_7\text{H}_7\text{S}^+1.4±0.351.4 \pm 0.35CAD

The low AE underscores its propensity to fragment into C5H5N\text{C}_5\text{H}_5\text{N} (pyridine) and C6H5SCH2+\text{C}_6\text{H}_5\text{SCH}_2^+, aligning with its use as a precursor in mass spectrometry studies.

Solubility and Stability

The compound exhibits limited aqueous solubility due to its cationic nature and hydrophobic phenylthio group. Stability studies suggest decomposition above 200°C, with thermal gravimetric analysis (TGA) of analogs showing mass loss correlating with sulfur dioxide evolution .

Applications in Research and Industry

Catalytic and Material Science Applications

1-[(Phenylthio)methyl]pyridinium serves as:

  • Phase-Transfer Catalysts: Facilitating reactions in biphasic systems via its amphiphilic structure.

  • Ionic Liquids: Tunable polarity and low volatility make it suitable for green chemistry applications.

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (<40%) and harsh conditions. Future work should explore microwave-assisted synthesis or enzymatic catalysis to improve efficiency.

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